N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide
Overview
Description
N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}propanamide is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is 345.0767857 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antinociceptive and Anticonvulsant Activity
- Antinociceptive Activity: Compounds with structural similarities, such as certain propanamide derivatives, have been studied for their antinociceptive properties. These compounds have shown significant activity in various models, indicating potential for pain management research (Önkol et al., 2004).
- Anticonvulsant Activity: Research into N-benzyl derivatives has explored their utility in epilepsy treatment, with studies highlighting their effectiveness in inhibiting convulsions across different models. This suggests a role in developing new treatments for seizures (Kamiński et al., 2015).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Applications: Novel propanamide derivatives have been synthesized and evaluated for their antimicrobial activities. Certain derivatives demonstrated notable effectiveness against various bacteria and fungi species, indicating their potential as antimicrobial and antifungal agents (Evren et al., 2020).
Herbicidal Activity
- Herbicide Development: Benzamide derivatives have been identified as active against annual and perennial grasses, showing potential agricultural utility. This suggests a direction for research into environmentally friendly herbicides (Viste et al., 1970).
Antidiabetic Potential
- Anti-Diabetic Research: Synthesis of certain benzodioxin-yl propanamide derivatives has explored their potential as anti-diabetic agents. These compounds exhibited varying degrees of α-glucosidase inhibitory activity, which is relevant for managing type-2 diabetes (Abbasi et al., 2023).
Immunomodulatory Effects
- Immunosuppressive Activity: Studies on N-aryl propanamides have revealed their capacity to inhibit immune responses, highlighting potential applications in autoimmune diseases and organ transplantation (Giraud et al., 2010).
Properties
IUPAC Name |
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-17(21)20-14-10-16-15(23-7-8-24-16)9-13(14)18(22)11-3-5-12(19)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMLSTVNWVSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Cl)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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